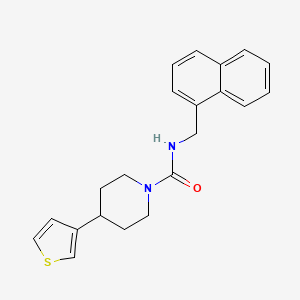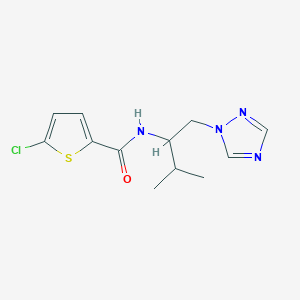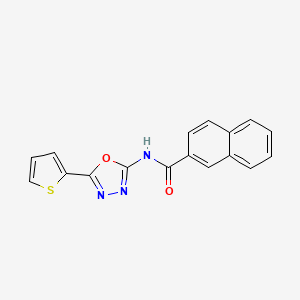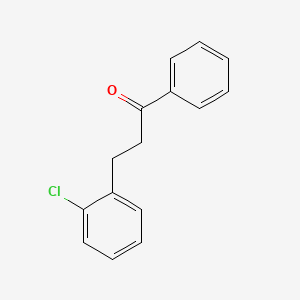![molecular formula C21H14BrNO6 B2437872 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate CAS No. 869078-97-7](/img/structure/B2437872.png)
6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate, also known as BDC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BDC belongs to the class of coumarin derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
The bromination of organic compounds provides insight into reaction mechanisms and the synthesis of complex molecules. For example, Lange, Organ, and Roche (1992) demonstrated the bromination of 2,2,6-trialkyl-1,3-dioxan-4-ones, elucidating the reaction pathway through deuterium labeling experiments, showcasing the importance of understanding substitution reactions in organic synthesis G. Lange, M. Organ, M. Roche, 1992.
Catalysis and Material Science
The synthesis of heterodifunctional polyfluorene building blocks for the creation of emission-tuned nanoparticles, as described by Fischer, Baier, and Mecking (2013), highlights the role of organobromine compounds in developing advanced materials with potential applications in electronics and photonics Christoph S. Fischer, M. Baier, S. Mecking, 2013.
Advanced Organic Synthesis Techniques
Microwave-assisted cyclization techniques, as explored by Dao, Ho, Lim, and Cho (2018), utilize brominated compounds for the efficient synthesis of benzo[c]chromen-6-ones, demonstrating the advancements in reaction methodologies to achieve complex organic structures with high yields P. Dao, S. Ho, Ho-Jin Lim, C. Cho, 2018.
Antioxidant Research
The study of 6-substituted-2,4-dimethyl-3-pyridinols by Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, and Porter (2004) on their antioxidant properties showcases the potential of brominated compounds in developing novel antioxidants, contributing to the understanding of free radical chemistry M. Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, N. Porter, 2004.
Novel Annulation Strategies
Greshock and Funk (2002) discussed the utilization of 6-bromomethyl-4H-1,3-dioxin as a bromomethyl vinyl ketone equivalent for heterocycle and carbocycle construction, illustrating the compound's utility in creating complex organic frameworks relevant to natural product synthesis and pharmaceutical development Thomas J Greshock, Raymond L Funk, 2002.
properties
IUPAC Name |
[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO6/c1-23(2)21(26)27-13-4-5-14-15(10-19(24)28-18(14)9-13)16-8-11-7-12(22)3-6-17(11)29-20(16)25/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNYECZPCQZVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2437789.png)

![2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester](/img/no-structure.png)


![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide](/img/structure/B2437797.png)




![6-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2437807.png)


![2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2437811.png)